(αR)-4-Methoxy-α-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride (αR)-4-Methoxy-α-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride
Brand Name: Vulcanchem
CAS No.: 50505-66-3
VCID: VC0122374
InChI: InChI=1S/C18H23NO.ClH/c1-14(13-16-9-11-18(20-3)12-10-16)19-15(2)17-7-5-4-6-8-17;/h4-12,14-15,19H,13H2,1-3H3;1H/t14-,15-;/m1./s1
SMILES: CC(CC1=CC=C(C=C1)OC)NC(C)C2=CC=CC=C2.Cl
Molecular Formula: C18H24ClNO
Molecular Weight: 305.8 g/mol

(αR)-4-Methoxy-α-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride

CAS No.: 50505-66-3

Reference Standards

VCID: VC0122374

Molecular Formula: C18H24ClNO

Molecular Weight: 305.8 g/mol

(αR)-4-Methoxy-α-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride - 50505-66-3

CAS No. 50505-66-3
Product Name (αR)-4-Methoxy-α-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride
Molecular Formula C18H24ClNO
Molecular Weight 305.8 g/mol
IUPAC Name (2R)-1-(4-methoxyphenyl)-N-[(1R)-1-phenylethyl]propan-2-amine;hydrochloride
Standard InChI InChI=1S/C18H23NO.ClH/c1-14(13-16-9-11-18(20-3)12-10-16)19-15(2)17-7-5-4-6-8-17;/h4-12,14-15,19H,13H2,1-3H3;1H/t14-,15-;/m1./s1
Standard InChIKey IJFKHKDCWLPHCF-CTHHTMFSSA-N
Isomeric SMILES C[C@H](CC1=CC=C(C=C1)OC)N[C@H](C)C2=CC=CC=C2.Cl
SMILES CC(CC1=CC=C(C=C1)OC)NC(C)C2=CC=CC=C2.Cl
Canonical SMILES CC(CC1=CC=C(C=C1)OC)NC(C)C2=CC=CC=C2.Cl
Synonyms [R-(R*,R*)]-4-Methoxy-α-methyl-N-(1-phenylethyl)benzeneethanamine Hydrochloride;
PubChem Compound 14289607
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator